molecular formula C10H18 B14487223 2,6-Octadiene, 2,4-dimethyl- CAS No. 63843-03-8

2,6-Octadiene, 2,4-dimethyl-

Cat. No.: B14487223
CAS No.: 63843-03-8
M. Wt: 138.25 g/mol
InChI Key: TXULYAYLIDLYMO-UHFFFAOYSA-N
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Description

2,6-Octadiene, 2,4-dimethyl- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is also known by its IUPAC name, (6E)-2,6-dimethylocta-2,6-diene . It is a colorless liquid that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,6-Octadiene, 2,4-dimethyl- involves the use of geraniol as a starting material. The process includes the following steps :

  • Geraniol is reacted with methyllithium in the presence of hexamethylphosphoric triamide (HMPA) and diethyl ether at 0°C.
  • The reaction mixture is then treated with p-toluenesulfonyl chloride, followed by the addition of anhydrous lithium chloride.
  • The mixture is stirred overnight, and the product is isolated by distillation.

Industrial Production Methods

Industrial production methods for 2,6-Octadiene, 2,4-dimethyl- typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of other chemicals.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadiene, 2,4-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Octadiene, 2,4-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Octadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, during ozonolysis, the compound reacts with ozone to form carbonyl compounds and peroxy compounds . This reaction involves the cleavage of the double bonds and the formation of new chemical bonds with oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Octadiene, 2,4-dimethyl- is unique due to its specific molecular structure and the presence of two double bonds at specific positions. This structural arrangement gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds.

Properties

CAS No.

63843-03-8

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,4-dimethylocta-2,6-diene

InChI

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3

InChI Key

TXULYAYLIDLYMO-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)C=C(C)C

Origin of Product

United States

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